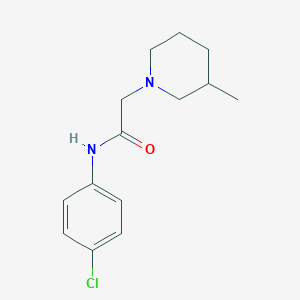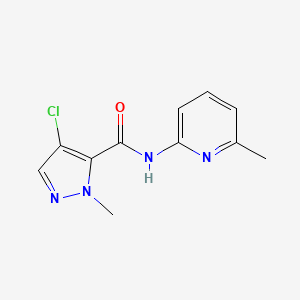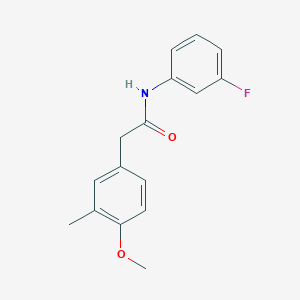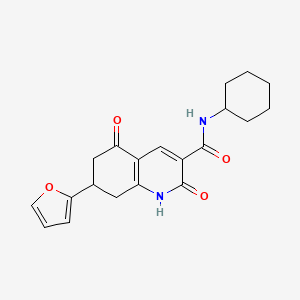![molecular formula C16H24N4O B5401948 N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide, commonly known as DM-BIM, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DM-BIM is a benzimidazole derivative that has been synthesized using various methods and has shown promising biological activities.
作用機序
DM-BIM exerts its biological effects by binding to specific molecular targets, including tubulin, histone deacetylases (HDACs), and glycogen synthase kinase-3β (GSK-3β). DM-BIM binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. DM-BIM also inhibits HDACs, leading to the acetylation of histones and the modulation of gene expression. DM-BIM has been shown to inhibit GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and the promotion of cell survival.
Biochemical and Physiological Effects:
DM-BIM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. DM-BIM has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, DM-BIM has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DM-BIM has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, DM-BIM also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of DM-BIM. One direction is to investigate the potential therapeutic applications of DM-BIM in other diseases, such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method of DM-BIM to increase its yield and solubility. Furthermore, the development of new analogs of DM-BIM may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成法
DM-BIM has been synthesized using different methods, including the condensation of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Another method involves the reaction of 5,6-dimethyl-1H-benzimidazole-2-carboxylic acid with D-leucinamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of DM-BIM using these methods ranges from 50-75%.
科学的研究の応用
DM-BIM has shown potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that DM-BIM can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DM-BIM has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, DM-BIM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2R)-2-amino-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-9(2)5-12(17)16(21)18-8-15-19-13-6-10(3)11(4)7-14(13)20-15/h6-7,9,12H,5,8,17H2,1-4H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNSRSPEFJOYNH-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)[C@@H](CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~,N~1~-dimethyl-N~4~-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}-1,4-piperidinedicarboxamide](/img/structure/B5401870.png)

![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
![3-(2-oxo-2-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}ethyl)morpholine hydrochloride](/img/structure/B5401909.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![10-[5-(dimethylamino)-2,4-pentadienoyl]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5401914.png)
![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alaninate](/img/structure/B5401930.png)

![4-ethyl-2-methyl-5-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5401942.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5401943.png)


